molecular formula C20H16ClNO4 B14981484 Ethyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Ethyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B14981484
M. Wt: 369.8 g/mol
InChI Key: YITYABJOFGAZLU-UHFFFAOYSA-N
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Description

ETHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse pharmacological activities, including sedative, hypnotic, and anti-inflammatory effects . The structure of this compound features a benzoxepine ring system, which is a seven-membered heterocyclic ring containing an oxygen atom.

Preparation Methods

The synthesis of ETHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the benzoxepine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

For industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields . The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Chemical Reactions Analysis

ETHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ETHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating the activity of neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors . This modulation leads to an increase in inhibitory neurotransmission, resulting in sedative and hypnotic effects.

Comparison with Similar Compounds

ETHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE can be compared with other benzoxepine derivatives such as:

The uniqueness of ETHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE lies in its specific substitution pattern and the presence of the benzoxepine ring, which contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C20H16ClNO4

Molecular Weight

369.8 g/mol

IUPAC Name

ethyl 3-[(7-chloro-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C20H16ClNO4/c1-2-25-20(24)14-4-3-5-17(12-14)22-19(23)13-8-9-26-18-7-6-16(21)11-15(18)10-13/h3-12H,2H2,1H3,(H,22,23)

InChI Key

YITYABJOFGAZLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2

Origin of Product

United States

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